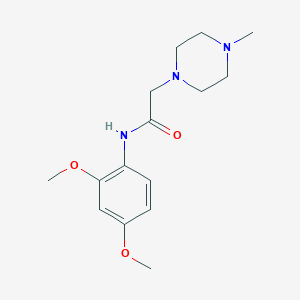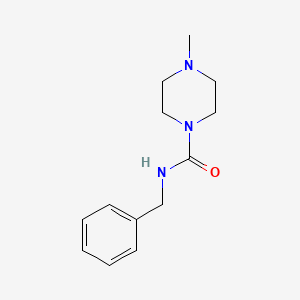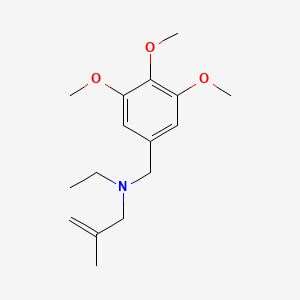
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as DMXAA, is a synthetic compound that has been of interest to researchers due to its potential use in cancer treatment. DMXAA was first synthesized in 1998 and has since been studied extensively for its anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to stimulate the production of cytokines, which are important signaling molecules in the immune system.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is involved in the regulation of blood flow and inflammation. N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has also been shown to increase the production of reactive oxygen species, which can induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is that it has been shown to be effective against a wide range of cancer cell types. However, one limitation is that it has been shown to be less effective in certain types of cancer, such as breast cancer.
Direcciones Futuras
There are a number of future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. One area of research is the development of new formulations of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide that can be more easily administered to patients. Another area of research is the development of new combination therapies that can enhance the effectiveness of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. Finally, further research is needed to better understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide and to identify new targets for cancer treatment.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with 4-methylpiperazine. The final step involves the reaction of the resulting compound with acetic anhydride to produce N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis. N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-17-6-8-18(9-7-17)11-15(19)16-13-5-4-12(20-2)10-14(13)21-3/h4-5,10H,6-9,11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOFZDAXLAFLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5727547.png)
![2-(4-amino-6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B5727552.png)

![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)

![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)